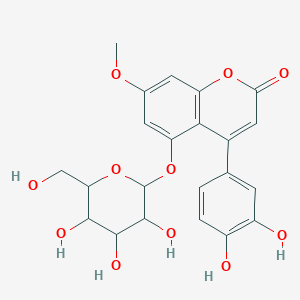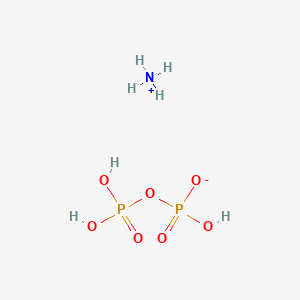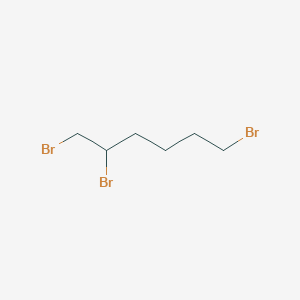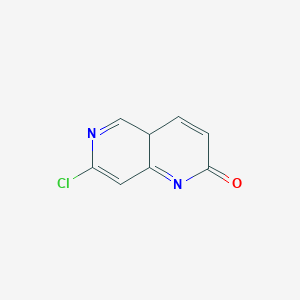
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound known for its diverse biological activities. This compound is characterized by the presence of a benzopyran ring system, which is substituted with various functional groups, including hydroxyl, methoxy, and glucopyranosyloxy groups. These structural features contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a suitable benzopyran derivative with a glucopyranosyl donor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isorhamnetin 3-O-beta-D-glucopyranoside: A glycosyloxyflavone with similar antioxidant properties.
Plantainoside D: A glucopyranosyl derivative with comparable bioactive properties.
2-Phenylethyl 6-O-(3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl)-beta-D-glucopyranoside: Another glucopyranoside with related chemical structure and biological activities.
Uniqueness
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its specific substitution pattern on the benzopyran ring system differentiates it from other similar compounds and contributes to its unique properties .
Eigenschaften
Molekularformel |
C22H22O11 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
4-(3,4-dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C22H22O11/c1-30-10-5-14-18(11(7-17(26)31-14)9-2-3-12(24)13(25)4-9)15(6-10)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-7,16,19-25,27-29H,8H2,1H3 |
InChI-Schlüssel |
JZBHUVGJBWDUSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)

![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)


![2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)

![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
